6-Amino-5-bromo-1-butyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
6-Amino-5-bromo-1-butyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-bromo-1-butyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the following steps:
Amination: The addition of an amino group at the 6th position.
Alkylation: The attachment of a butyl group at the 1st position.
Methylation: The addition of a methyl group at the 3rd position.
These reactions are usually carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include:
Batch Reactors: Suitable for small to medium-scale production.
Continuous Flow Reactors: Preferred for large-scale production due to their efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-bromo-1-butyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
6-Amino-5-bromo-1-butyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Amino-5-bromo-1-butyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Affecting Cellular Pathways: Influencing various cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1-benzyl-5-bromo-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 5-Bromo-1-(butan-2-yl)-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Uniqueness
6-Amino-5-bromo-1-butyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H14BrN3O2 |
---|---|
Molecular Weight |
276.13 g/mol |
IUPAC Name |
6-amino-5-bromo-1-butyl-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14BrN3O2/c1-3-4-5-13-7(11)6(10)8(14)12(2)9(13)15/h3-5,11H2,1-2H3 |
InChI Key |
IMRVSQKFBBWMCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=O)N(C1=O)C)Br)N |
Origin of Product |
United States |
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